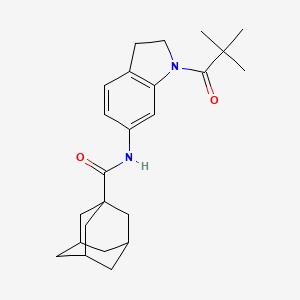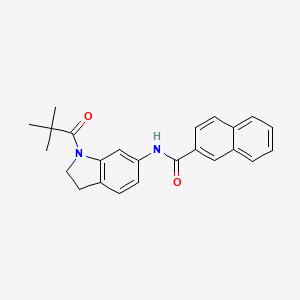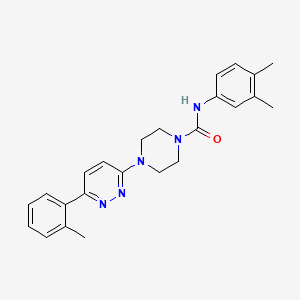
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as DTG, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. DTG is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
Mécanisme D'action
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective ligand for the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its effects on other signaling pathways beyond the sigma-1 receptor, and its potential use as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, there is a need for further studies to optimize the synthesis and formulation of N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide for use in lab experiments and potential clinical applications.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to modulate the activity of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-8-9-20(16-19(17)3)25-24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWGHUQKMQRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiazole-5-carboxamide](/img/structure/B3209082.png)

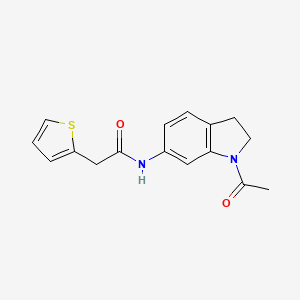
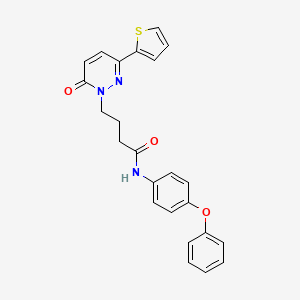


![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209161.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)

